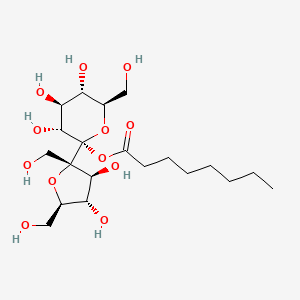
alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctanoate is a compound that belongs to the class of sucrose esters. These compounds are formed by the esterification of sucrose with fatty acids. Sucrose esters are known for their surfactant properties and are widely used in various industries, including food, cosmetics, and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctanoate typically involves the esterification of sucrose with octanoic acid. This reaction can be catalyzed by enzymes such as lipases or chemical catalysts like sulfuric acid. The reaction is usually carried out under mild conditions to prevent the degradation of sucrose .
Industrial Production Methods
Industrial production of sucrose esters, including this compound, often involves enzymatic processes due to their specificity and mild reaction conditions. These processes are designed to maximize yield and purity while minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctanoate can undergo various chemical reactions, including:
Hydrolysis: In acidic or basic conditions, the ester bond can be hydrolyzed to yield sucrose and octanoic acid.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to hydrolysis.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Major Products
Hydrolysis: Sucrose and octanoic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Substitution: New esters or other substituted products.
Aplicaciones Científicas De Investigación
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctanoate primarily involves its surfactant properties. It reduces the surface tension between different phases, such as oil and water, facilitating the formation of stable emulsions. This property is crucial in its applications in food, cosmetics, and pharmaceuticals .
Comparación Con Compuestos Similares
Similar Compounds
Sucrose monolaurate: Another sucrose ester with similar surfactant properties but different fatty acid chain length.
Sucrose monopalmitate: Similar in structure but with a longer fatty acid chain, affecting its solubility and emulsifying properties.
Uniqueness
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctanoate is unique due to its specific fatty acid chain length, which provides a balance between hydrophilic and lipophilic properties. This balance makes it particularly effective as a surfactant in various applications .
Propiedades
Número CAS |
42922-74-7 |
|---|---|
Fórmula molecular |
C20H36O12 |
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octanoate |
InChI |
InChI=1S/C20H36O12/c1-2-3-4-5-6-7-13(23)29-10-20(18(28)15(25)12(9-22)31-20)32-19-17(27)16(26)14(24)11(8-21)30-19/h11-12,14-19,21-22,24-28H,2-10H2,1H3/t11-,12-,14-,15-,16+,17-,18+,19-,20+/m1/s1 |
Clave InChI |
GFKALCSVKPSQQZ-OASARBKBSA-N |
SMILES |
CCCCCCCC(=O)OC1(C(C(C(C(O1)CO)O)O)O)C2(C(C(C(O2)CO)O)O)CO |
SMILES isomérico |
CCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canónico |
CCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















